7-phenyl-2-pyrrolidin-1-yl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one
CAS No.: 1105192-40-2
Cat. No.: VC2784969
Molecular Formula: C15H14N4OS
Molecular Weight: 298.4 g/mol
* For research use only. Not for human or veterinary use.
![7-phenyl-2-pyrrolidin-1-yl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one - 1105192-40-2](/images/structure/VC2784969.png)
Specification
CAS No. | 1105192-40-2 |
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Molecular Formula | C15H14N4OS |
Molecular Weight | 298.4 g/mol |
IUPAC Name | 7-phenyl-2-pyrrolidin-1-yl-5H-[1,3]thiazolo[4,5-d]pyridazin-4-one |
Standard InChI | InChI=1S/C15H14N4OS/c20-14-12-13(21-15(16-12)19-8-4-5-9-19)11(17-18-14)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,18,20) |
Standard InChI Key | OMXYFAXQUJUTGY-UHFFFAOYSA-N |
SMILES | C1CCN(C1)C2=NC3=C(S2)C(=NNC3=O)C4=CC=CC=C4 |
Canonical SMILES | C1CCN(C1)C2=NC3=C(S2)C(=NNC3=O)C4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Properties
7-phenyl-2-pyrrolidin-1-yl thiazolo[4,5-d]pyridazin-4(5H)-one is a heterocyclic compound belonging to the thiazolopyridazinone class. Its structure features a fused thiazole-pyridazine ring system with phenyl and pyrrolidinyl substituents, creating a molecule with potential pharmacological significance.
Basic Chemical Information
The following table summarizes the key chemical properties of 7-phenyl-2-pyrrolidin-1-yl thiazolo[4,5-d]pyridazin-4(5H)-one:
Structural Representation
The molecular structure consists of a fused thiazolo[4,5-d]pyridazin-4(5H)-one core with a phenyl group at position 7 and a pyrrolidinyl group at position 2. The structural formula can be represented using various notations:
Notation Type | Representation |
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SMILES | C1CCN(C1)C2=NC3=C(S2)C(=NNC3=O)C4=CC=CC=C4 |
Standard InChI | InChI=1S/C15H14N4OS/c20-14-12-13(21-15(16-12)19-8-4-5-9-19)11(17-18-14)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,18,20) |
Standard InChIKey | OMXYFAXQUJUTGY-UHFFFAOYSA-N |
PubChem Compound ID | 33676868 |
Synthesis Pathways
The synthesis of 7-phenyl-2-pyrrolidin-1-yl thiazolo[4,5-d]pyridazin-4(5H)-one follows a multi-step process that has been well-documented in the scientific literature.
Synthetic Route
The compound is synthesized through a sequence of reactions starting with readily available precursors. The primary synthetic pathway involves:
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Condensation of acetophenone with ethyl oxalate in the presence of sodium methylate to form 2,4-dioxobenzenebutanoic acid methyl ester .
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Chlorination of this ester using sulfuryl chloride in boiling, dry chloroform to produce 3-chloro-2,4-dioxo-4-phenylbutanoic acid methyl ester .
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Reaction of the chlorinated ester with 1-pyrrolidinecarbothioamide under the conditions of the Ganch reaction to form the thiazole intermediate .
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Refluxing of this intermediate with hydrazine hydrate in ethanolic solution to yield the final product, 7-phenyl-2-(1-pyrrolidinyl)-thiazolo[4,5-d]pyridazin-4(5H)-one, which is isolated in high yield .
Preparation of Related Compounds
The synthetic pathway described above can be modified to produce analogous compounds by replacing the pyrrolidinyl group with other heterocyclic amines. Similar compounds that have been synthesized include:
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7-phenyl-2-(1-piperidinyl)-thiazolo[4,5-d]pyridazin-4(5H)-one
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2-(4-morpholinyl)-7-phenyl-thiazolo[4,5-d]pyridazin-4(5H)-one
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Thiazolopyridazinones with furan or thiophene substituents replacing the phenyl group
Analytical Characterization
Several analytical techniques have been employed to confirm the structure and purity of 7-phenyl-2-pyrrolidin-1-yl thiazolo[4,5-d]pyridazin-4(5H)-one, providing essential data for researchers working with this compound.
Spectroscopic Data
The compound has been characterized using various spectroscopic methods, with the following data reported:
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H-NMR (400 MHz, DMSO-d6) data:
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δ 2.05 (s, 4H, -CH2-CH2-)
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δ 3.54 (s, 4H, -CH2NCH2-)
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δ 7.47–7.56 (m, 3H, Ph)
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δ 7.75–7.77 (m, 2H, Ph)
Mass Spectrometry
Mass spectrometric analysis shows:
Current Research and Future Directions
Ongoing Investigations
Current research on 7-phenyl-2-pyrrolidin-1-yl thiazolo[4,5-d]pyridazin-4(5H)-one focuses on several areas:
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Further elucidation of its mechanism of action at the molecular level.
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Development of more potent and selective derivatives through structural modifications.
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Exploration of its potential in treating specific pain conditions or inflammatory disorders.
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Investigating possible applications beyond analgesic and anti-inflammatory effects .
Derivatives and Structural Modifications
Several structural modifications of the parent compound have been synthesized and studied, including:
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5-(2-oxo-2-phenylethyl)-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one: A derivative featuring an additional phenylethyl group at position 5, potentially altering its pharmacokinetic properties and biological activity profile.
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Heterocyclic Substitutions: Replacement of the pyrrolidinyl group with other heterocycles such as piperidine or morpholine has yielded compounds with varying activity profiles .
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